5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Description
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a compound used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists. It is a metabolite M9 of Rimonabant, an anti-obesity agent .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, the compound has been synthesized as part of the preparation of biarylpyrazole based derivatives . Another study reported the synthesis of the compound as part of the design and biological evaluation of novel derivatives .Chemical Reactions Analysis
The chemical reactions involving 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been reported in several studies. For instance, a study reported the synthesis and biological activities of pyrazole derivatives . Another study reported the synthesis, characterization, and theoretical investigation of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have been reported in several studies. For instance, a study reported the empirical formula, CAS number, and molecular weight of the compound .Scientific Research Applications
Organic Synthesis and Catalysis
The pinacol boronic ester functionality in this compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
Hydroboration-Deboronation Strategies
In 2005, Renaud and colleagues described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes. This strategy involves protodeboronation of in situ-generated catechol boronic esters via a radical chain reaction. Although limited to more expensive catechol boronic esters, this method works well for 2° alkyl boronic esters. The stability of pinacol boronic esters makes them attractive for chemical transformations, where the boron moiety remains in the product .
Total Synthesis of Natural Products
The protodeboronation process has been instrumental in the formal total synthesis of various natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s significance in complex molecule construction .
Boron Chemistry and Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on organoboron compounds. While boranes efficiently undergo protodeboronation, boronic esters typically do not. The introduction of more stable boronic esters, such as pinacol boronic esters, has expanded the scope of boron chemistry. These bench-stable, easy-to-purify compounds find applications in various transformations, including Suzuki–Miyaura coupling .
properties
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-6-10(12(18)19)11(15)17(16-6)5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUEBJZBIVMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331147 | |
Record name | 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
956713-96-5 | |
Record name | 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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